molecular formula C11H9F3N2 B13673689 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B13673689
M. Wt: 226.20 g/mol
InChI Key: RYFIXLDSOXMEBY-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the chemical and physical properties, making it valuable in various applications, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the compound. This method is particularly useful for synthesizing compounds with trifluoromethyl groups due to its efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific structural features, including the imidazole ring and the trifluoromethyl group. These features confer distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

InChI

InChI=1S/C11H9F3N2/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)

InChI Key

RYFIXLDSOXMEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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